[4-(tert-Butoxycarbonylamino-methyl)-piperidin-1-yl]-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[4-(tert-Butoxycarbonylamino-methyl)-piperidin-1-yl]-acetic acid” is a chemical compound with the molecular formula C13H16NO4 . It is also known as 4-(Boc-aminomethyl)benzoic acid . This compound is a Boc protected form of 4-(Aminomethyl)benzoic Acid .
Molecular Structure Analysis
The molecular weight of this compound is 251.28 g/mol . The InChI Key, which is a unique identifier for chemical substances, is LNKHBRDWRIIROP-UHFFFAOYSA-M . The SMILES string, which represents the structure of the chemical in the form of a line notation, is CC©©OC(=O)NCC1=CC=C(C=C1)C(O)=O .Physical and Chemical Properties Analysis
This compound appears as a white to almost white powder or crystal . The melting point is 168 °C (dec.) . It is soluble in methanol .Aplicaciones Científicas De Investigación
Synthesis of Oxindoles
The compound has been utilized in the synthesis of oxindoles through palladium-catalyzed C-H functionalization processes. This approach is significant in medicinal chemistry, as oxindoles are a core structure in many bioactive compounds and pharmaceuticals. The methodology highlights the versatility of [4−(tert−Butoxycarbonylamino−methyl)−piperidin−1−yl]−aceticacid in facilitating complex chemical transformations, contributing to the development of potent serine palmitoyl transferase enzyme inhibitors (Magano et al., 2014).
Acetyl-CoA Carboxylase Inhibition
This compound has played a role in the discovery of novel piperazine derivatives as non-selective inhibitors of acetyl-CoA carboxylase (ACC), which is critical in fatty acid metabolism. The optimization of substituents led to the identification of potent inhibitors that could reduce hepatic de novo fatty acid synthesis, showcasing the potential of this chemical scaffold in the development of treatments for metabolic disorders (Chonan et al., 2011).
Dipeptido-mimetics Synthesis
A practical synthesis method for a dipeptide mimetic, leveraging the structural features of [4−(tert−Butoxycarbonylamino−methyl)−piperidin−1−yl]−aceticacid, has been developed. This approach is aimed at producing interleukin-1beta converting enzyme inhibitors, illustrating the compound's utility in generating biologically relevant molecules (Lauffer & Mullican, 2002).
Chiral Intermediate Synthesis
The compound has been synthesized as a chiral intermediate of sitagliptin, a therapeutic agent for diabetes. The method involves several steps starting from L-aspartic acid, demonstrating the compound's role in the synthesis of important pharmaceutical intermediates (Zhang Xingxian, 2012).
Mannich Bases Synthesis
It has been used in the synthesis of novel Mannich bases bearing a pyrazolone moiety, which were further characterized for their electrochemical properties. Such studies are crucial for understanding the electrochemical behavior of novel compounds, potentially leading to new materials or pharmaceuticals (Naik et al., 2013).
Mecanismo De Acción
The mechanism of action for this compound is not specified in the available resources. As a Boc protected amino acid, it is typically used in the synthesis of peptides or other complex organic molecules . The exact mechanism of action would depend on the specific context in which this compound is being used.
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
Propiedades
IUPAC Name |
2-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidin-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)14-8-10-4-6-15(7-5-10)9-11(16)17/h10H,4-9H2,1-3H3,(H,14,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJYSGFHXOCCWOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCN(CC1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.